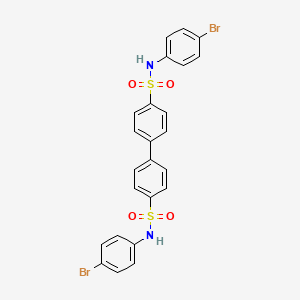
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, also known as BBDS, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. BBDS is a sulfonamide derivative that has been synthesized and studied for its potential use as a fluorescent probe, a catalyst for organic reactions, and as an inhibitor of protein aggregation.
Wirkmechanismus
The mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is not fully understood, but it is believed to involve the binding of the compound to proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to amyloid beta peptides, which are implicated in the development of Alzheimer's disease. By binding to these peptides, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide may be able to prevent their aggregation and reduce the risk of Alzheimer's disease.
Biochemical and Physiological Effects:
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid beta peptides, reduce oxidative stress, and improve cognitive function. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to selectively bind to proteins and other biomolecules, making it a useful tool for the detection and analysis of these molecules. However, N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are a number of future directions for research on N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another area of interest is the development of new applications for N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide, such as its use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide and its potential toxicity.
Synthesemethoden
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide can be synthesized using a variety of methods, including the reaction of 4-bromobenzenesulfonamide with 4-bromobenzeneboronic acid in the presence of a palladium catalyst. Other methods include the reaction of 4-bromobenzenesulfonamide with 4-bromoaniline in the presence of a copper catalyst or the reaction of 4-bromobenzenesulfonamide with 4-bromobenzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide is as a fluorescent probe for the detection of proteins and other biomolecules. N,N'-bis(4-bromophenyl)-4,4'-biphenyldisulfonamide has been shown to selectively bind to proteins and other biomolecules, resulting in a fluorescence signal that can be easily detected.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-4-[4-[(4-bromophenyl)sulfamoyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Br2N2O4S2/c25-19-5-9-21(10-6-19)27-33(29,30)23-13-1-17(2-14-23)18-3-15-24(16-4-18)34(31,32)28-22-11-7-20(26)8-12-22/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQGPZLSQIGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Br)S(=O)(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Br2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4,N4'-Bis(4-bromophenyl)-[1,1'-biphenyl]-4,4'-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

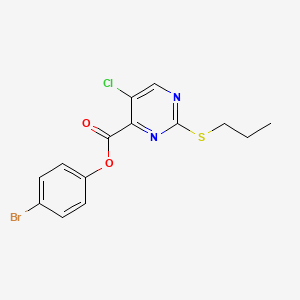

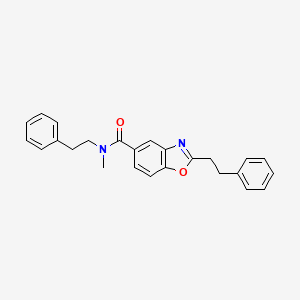
![(3aS*,6aR*)-5-(2-amino-6-methyl-4-pyrimidinyl)-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5182266.png)
![ethyl {2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B5182271.png)
![2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol](/img/structure/B5182279.png)
![1-[(2-fluorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5182285.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-biphenylamine](/img/structure/B5182293.png)
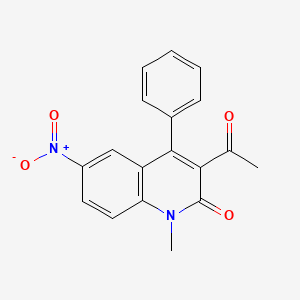

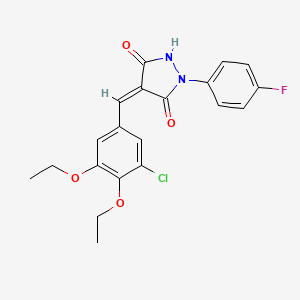
![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)
![2-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5182347.png)